Ethenoadenylyl imidodiphosphate
Description
Adenylyl imidodiphosphate (AMP-PNP), sometimes referred to as "Ethenoadenylyl imidodiphosphate" in older literature, is a non-hydrolyzable adenosine triphosphate (ATP) analog. Its structure replaces the terminal oxygen bridge (β,γ-P-O-P) of ATP with an imidodiphosphate group (P-N-P), rendering it resistant to enzymatic hydrolysis . This property makes AMP-PNP invaluable in studying ATP-dependent processes, such as enzyme mechanisms, protein conformational changes, and nucleotide-binding interactions, without interference from hydrolysis .
AMP-PNP was first synthesized by Yount et al. (1971) and has since become a cornerstone in structural and biochemical studies. It mimics ATP in binding to kinases, ATPases, and helicases but stabilizes transient enzymatic states due to its non-cleavable bond .
Properties
CAS No. |
78368-53-3 |
|---|---|
Molecular Formula |
C12H17N6O12P3 |
Molecular Weight |
530.22 g/mol |
IUPAC Name |
[[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid |
InChI |
InChI=1S/C12H17N6O12P3/c19-8-6(3-28-33(26,27)30-32(24,25)16-31(21,22)23)29-12(9(8)20)18-5-14-7-10-13-1-2-17(10)4-15-11(7)18/h1-2,4-6,8-9,12,19-20H,3H2,(H,26,27)(H4,16,21,22,23,24,25)/t6-,8-,9-,12-/m1/s1 |
InChI Key |
RQUIQSICXGYQBT-WOUKDFQISA-N |
SMILES |
C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O |
Isomeric SMILES |
C1=CN2C=NC3=C(C2=N1)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O |
Canonical SMILES |
C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O |
Other CAS No. |
78368-53-3 |
Synonyms |
1,N(6)-etheno-imido ATP epsilon-AMPPNP ethenoadenylyl imidodiphosphate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
AMP-PNP belongs to a class of ATP analogs modified at the phosphate backbone. Key analogs include:
Enzyme Inhibition and Binding Efficiency
- H+-PPase Inhibition: Imidodiphosphate (IDP) inhibits vacuolar H+-PPase with an apparent inhibition constant ($Ki$) of 12 µM, weaker than aminomethylenediphosphonate ($Ki = 1.8$ µM) but stronger than methylenediphosphonate ($K_i = 68$ µM) .
- ATPase/Helicase Binding : AMP-PNP binds to DDX1 helicase with a dissociation constant ($K_d$) of 53 nM, comparable to ATP’s affinity but without hydrolysis-induced dissociation .
- Kinase Studies : AMP-PNP stabilizes the ATP-binding pocket in human DNA topoisomerase IIα (htIIα), enabling structural insights into catalytic inhibition .
Stability and Resistance to Degradation
- AMP-PNP is stable at neutral pH and −20°C for months, unlike ATPγS, which undergoes slow hydrolysis .
- The imidodiphosphate group in AMP-PNP confers resistance to phosphatases (e.g., alkaline phosphatase), whereas methylenediphosphonate analogs (e.g., AMP-PCP) are less stable in alkaline conditions .
Key Research Findings
Unique Advantages of AMP-PNP
- Non-Hydrolyzable Nature: Unlike ATP, AMP-PNP traps enzymes like myosin ATPase in pre-hydrolysis states, enabling cryo-EM and X-ray crystallography studies .
- Substrate Mimicry: AMP-PNP’s P-N-P linkage closely mimics the charge and geometry of ATP’s P-O-P, making it superior to bulkier analogs (e.g., boranophosphates) in binding assays .
Limitations Compared to Other Analogs
- Poor Cellular Permeability: AMP-PNP cannot cross cell membranes, limiting its use in live-cell studies compared to membrane-permeable analogs like ATPγS .
- Context-Dependent Effects : In eukaryotic translation, AMP-PNP fails to inhibit ATP-dependent mRNA scanning, unlike AMP-PCP, suggesting nuanced roles of the β,γ-phosphate group .
Data Tables
Table 1: Inhibition Constants ($K_i$) of PPi Analogs on V-PPase
| Compound | $K_i$ (µM) | Relative Potency |
|---|---|---|
| Aminomethylenediphosphonate | 1.8 | Most potent |
| Hydroxymethylenediphosphonate | 5.7 | Moderate |
| Imidodiphosphate (IDP) | 12 | Intermediate |
| Methylenediphosphonate | 68 | Weak |
Table 2: Binding Affinities of ATP Analogs
| Enzyme/Protein | AMP-PNP $K_d$ | ATP $K_d$ | ATPγS $K_d$ |
|---|---|---|---|
| DDX1 Helicase | 53 nM | ~10 nM | 45 nM |
| Drosophila JNK | 8 µM | 5 µM | N/A |
| Human Topoisomerase IIα | 2.1 µM | 1.5 µM | N/A |
Data compiled from
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